Product packaging for DL-Seryl-DL-alanine(Cat. No.:)

DL-Seryl-DL-alanine

Cat. No.: B13390546
M. Wt: 176.17 g/mol
InChI Key: SSJMZMUVNKEENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Seryl-DL-alanine is a dipeptide composed of the amino acids serine and alanine in their racemic form. It is also known as the Serine-Alanine dipeptide or S-A Dipeptide, with a molecular formula of C6H12N2O4 and an average molecular mass of 176.172 Da . As a dipeptide, it serves as a fundamental building block for biochemical and peptide synthesis research. The product is presented as a solid for laboratory use. This chemical is provided for research and development purposes exclusively. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet (SDS) and handle the product in accordance with all applicable laboratory and regulatory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12N2O4 B13390546 DL-Seryl-DL-alanine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-3-hydroxypropanoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c1-3(6(11)12)8-5(10)4(7)2-9/h3-4,9H,2,7H2,1H3,(H,8,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJMZMUVNKEENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic and Biosynthetic Methodologies for Dl Seryl Dl Alanine and Analogues

Prebiotic and Abiotic Condensation Mechanisms for Peptide Formation

The formation of peptides from simple amino acids is a fundamental step in the origin of life. Before the evolution of complex enzymatic machinery, abiotic processes on the early Earth likely facilitated the condensation of amino acids into peptides. These primitive synthetic routes are crucial for understanding how protein precursors, and by extension DL-Seryl-DL-alanine, could have formed.

Mineral Surface Catalysis in Primitive Peptide Synthesis

Mineral surfaces are believed to have played a pivotal role in prebiotic chemistry by concentrating and catalyzing the polymerization of organic molecules. acs.orgnih.gov Layered double hydroxides, silicates, carbonates, and borates are among the minerals studied for their ability to facilitate the formation of peptides from amino acids. nih.govresearchgate.net These surfaces can act as templates, aligning amino acids and promoting peptide bond formation, particularly during wetting-drying cycles. nih.gov

The process often involves the adsorption of amino acids onto the mineral surface, which increases their effective concentration. The mineral can then catalyze the condensation reaction, sometimes through the formation of activated intermediates like surface esters. acs.org For instance, research has shown that heating amino acids at relatively low temperatures in the presence of inorganic oxide materials like silica (B1680970) or titania can lead to peptide bond formation. acs.org While direct evidence for the synthesis of this compound on mineral surfaces is specific, the general mechanisms support the feasibility of forming dipeptides from precursor amino acids like serine and alanine (B10760859) under prebiotic conditions. pnas.orgresearchgate.netmdpi.com The interaction of amino acids with mineral surfaces is influenced by factors such as the mineral's surface area, charge, and the presence of transition metals. mdpi.com

Enzymatic and Chemoenzymatic Synthesis and Resolution Techniques

Modern synthetic approaches for producing specific peptides like this compound often employ enzymes due to their high stereospecificity and efficiency. These methods range from the resolution of racemic mixtures of amino acids to the direct enzymatic synthesis of peptide bonds.

Enzymatic Resolution of DL-Amino Acids (Serine, Alanine)

The production of enantiomerically pure amino acids is a critical step in the synthesis of specific dipeptides. Enzymatic resolution is a widely used technique to separate D- and L-isomers from a racemic mixture (DL-amino acids).

For DL-alanine, methods involving D-alaninamide specific amidase have been developed. For example, a bacterial strain identified as Arthrobacter sp. can be used to produce a D-amidase that specifically hydrolyzes D-alaninamide, allowing for the separation of D-alanine from the remaining L-alaninamide. tandfonline.com Another approach utilizes mold acylase from Aspergillus and Penicillium, which asymmetrically hydrolyzes the L-isomer of N-acylated DL-amino acids. oup.comtandfonline.com This allows for the separation of the liberated L-amino acid from the unhydrolyzed N-acetyl-D-amino acid, which can then be chemically hydrolyzed to yield the D-amino acid. tandfonline.comexlibrisgroup.com

Similarly, DL-serine can be resolved using enzymatic methods. One patented process involves the N-acetylation of DL-serine followed by sequential hydrolysis using D- and L-specific aminoacylases. vulcanchem.com This method can achieve a high yield by recycling the unhydrolyzed intermediates. vulcanchem.com Hog renal acylase I has also been used for the L-directed asymmetric hydrolysis of N-acetyl-DL-serine. capes.gov.br

Table 1: Enzymatic Resolution of DL-Alanine and DL-Serine

Amino Acid Enzyme/Method Principle Reference
DL-Alanine D-alaninamide specific amidase (Arthrobacter sp.) Stereospecific hydrolysis of D-alaninamide to D-alanine. tandfonline.com
DL-Alanine Mold Acylase (Aspergillus, Penicillium) Asymmetric hydrolysis of N-acetyl-L-alanine. oup.comtandfonline.com
DL-Serine D- and L-specific aminoacylases Sequential hydrolysis of N-acetyl-DL-serine. vulcanchem.com
DL-Serine Hog renal acylase I Asymmetric hydrolysis of N-acetyl-L-serine. capes.gov.br

Biosynthesis of D/L-Alanine in Engineered Microbial Systems

Metabolic engineering of microorganisms offers a powerful alternative for the production of specific amino acid enantiomers. By manipulating the metabolic pathways of bacteria like Escherichia coli, it is possible to achieve high-yield production of L-alanine or D/L-alanine from renewable resources like glucose. nih.govresearchgate.netoup.com

The biosynthesis of L-alanine in engineered microbes often involves the overexpression of key enzymes such as alanine dehydrogenase or aminotransferases. nih.govontosight.aiasm.org For instance, introducing the alanine dehydrogenase gene from Bacillus sphaericus into Zymomonas mobilis has been shown to produce L-alanine. nih.govoup.com Inactivation of alanine racemase in strains that naturally produce DL-alanine can lead to the accumulation of L-alanine with high optical purity. nih.govoup.com

For the production of D-alanine or a racemic mixture of D/L-alanine, different strategies are employed. Alanine racemase, which catalyzes the interconversion of L-alanine and D-alanine, is a key enzyme. nih.govfrontiersin.orgresearchgate.net Engineered E. coli strains co-expressing alanine dehydrogenase, glucose dehydrogenase (for cofactor regeneration), and alanine racemase have been developed for the efficient biosynthesis of D/L-alanine. nih.govfrontiersin.org D-amino acid aminotransferases are also involved in D-alanine metabolism and can be utilized in biosynthetic pathways. nih.govkoreascience.krasm.org

Table 2: Engineered Microbial Systems for Alanine Production

Product Microorganism Key Engineering Strategy Reference
L-Alanine Escherichia coli Overexpression of L-alanine dehydrogenase. nih.govresearchgate.net
L-Alanine Zymomonas mobilis Expression of Bacillus sphaericus L-alanine dehydrogenase. nih.govoup.com
L-Alanine Arthrobacter oxydans Inactivation of alanine racemase. nih.govoup.com
D/L-Alanine Escherichia coli Co-expression of alanine dehydrogenase, glucose dehydrogenase, and alanine racemase. nih.govfrontiersin.org

Chemoenzymatic Polymerization of Serine Esters

Chemoenzymatic polymerization (CEP) is a hybrid approach that uses enzymes to catalyze polymerization reactions of chemically synthesized monomers. This method has been successfully applied to the synthesis of poly(L-serine) from L-serine esters. acs.orgresearchgate.netfigshare.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Assembly

The general cycle of SPPS for assembling a dipeptide consists of several key stages:

Resin Selection and First Amino Acid Attachment : The synthesis begins with an insoluble resin, which acts as the solid support. Trityl chloride resin is often favored for synthesizing peptide acids because it allows for the cleavage of the final peptide under mild acidic conditions, which helps to minimize side reactions. scielo.br The C-terminal amino acid (in this case, DL-alanine) is first anchored to this resin. beilstein-journals.org

Deprotection : The N-terminus of the attached amino acid is protected by a temporary group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. nih.gov This group is removed in a deprotection step, typically using a solution of a secondary amine like piperidine (B6355638) in a solvent such as dimethylformamide (DMF), to expose the free amino group for the next coupling reaction. bachem.comacs.org

Coupling : The second amino acid (DL-serine), with its N-terminus protected and its carboxylic acid group activated, is introduced. Activation is crucial for efficient peptide bond formation and is achieved using coupling reagents. mdpi.com

Final Cleavage : Once the dipeptide sequence is assembled, it is cleaved from the resin support. This step, along with the removal of any permanent protecting groups on the amino acid side chains, is typically performed using a strong acid cocktail, such as trifluoroacetic acid (TFA), often containing scavenger molecules to prevent side reactions. proteogenix.sciencebeilstein-journals.org

A significant challenge in the SPPS of dipeptides is the intramolecular cyclization of the resin-bound dipeptidyl-amine after the N-terminal deprotection step, leading to the formation of a 2,5-diketopiperazine (DKP). scielo.bracs.org This side reaction cleaves the dipeptide from the resin, reducing the yield of the desired full-length peptide. The sequence of the dipeptide heavily influences its propensity to form DKP. acs.org Strategies to mitigate DKP formation are critical for efficient dipeptide synthesis.

Strategy ComponentDescriptionResearch Findings
Resin Type The choice of resin and its linker can influence synthesis efficiency and cleavage conditions.Trityl chloride resin is advantageous as it allows for mild cleavage conditions (e.g., 1% TFA), which can help suppress side reactions like diketopiperazine (DKP) formation. scielo.br
Protecting Group Strategy The most common strategies are Fmoc/tBu and Boc. The Fmoc group is base-labile, while the Boc group is acid-labile. nih.govbeilstein-journals.orgThe Fmoc/tBu strategy is widely used in modern automated synthesis. beilstein-journals.org Alternative Nα-protecting groups that bypass base-mediated deblocking can also be used to suppress DKP formation. acs.org
Coupling Reagents These reagents activate the carboxylic acid of the incoming amino acid to facilitate amide bond formation.Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and activators like OxymaPure. nih.govrsc.org Titanium tetrachloride (TiCl4) has also been explored as an efficient condensing agent. mdpi.com
DKP Suppression Specific chemical conditions can be optimized to minimize the formation of diketopiperazine.An optimized Fmoc-removal solution of 2% DBU and 5% piperazine (B1678402) in NMP has been shown to drastically reduce DKP formation compared to the conventional 20% piperidine in DMF. acs.org

Derivatization Approaches for Analytical and Functional Studies

Derivatization is a chemical modification process used to convert a compound into a product of similar chemical structure, called a derivative. For dipeptides like this compound, this process is crucial for both enhancing their detection in analytical assays and for creating analogues to probe their biological functions.

Analytical Derivatization

The analysis of small peptides such as dipeptides by techniques like liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) can be challenging. nih.gov Many dipeptides provide limited structural information from mass spectral fragmentation, making their unambiguous identification difficult. nih.gov Pre-column derivatization chemically modifies the peptide before analysis to improve its chromatographic behavior and detection sensitivity. shimadzu.com

Several reagents are employed for this purpose:

Isobutyl chloroformate : This reagent reacts with dipeptides to form carbamate (B1207046) derivatives. This modification alters the charge distribution during mass spectrometry fragmentation, enabling more detailed structural elucidation and unambiguous identification at low concentrations. nih.gov

Dansyl Chloride : A classic derivatizing agent that reacts with the primary amino groups of peptides, rendering them fluorescent and more easily detectable. mdpi.comacs.org It has been used in strategies for the high-coverage detection of dipeptides in complex biological samples. acs.org

DMT-(S)-Pro-OSu : A modern derivatization reagent developed for the comprehensive analysis of dipeptides by UPLC/ESI-MS/MS. researchgate.net Its triazine moiety imparts a high proton affinity, enabling highly sensitive detection in ESI-MS. researchgate.net

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) : This reagent reacts with amino acids and peptides to form stable, highly fluorescent derivatives that are well-suited for analysis by reverse-phase HPLC. usp.org

Urea (B33335) : A simple and practical reagent that can quantitatively derivatize the N-terminus of peptides, increasing their UV response and decreasing polarity for improved chromatographic separation. mdpi.com

Derivatization ReagentTarget Functional GroupAnalytical TechniquePurpose/Advantage
Isobutyl chloroformateAmino groupLC-ESI-MS/MSAlters fragmentation patterns for unambiguous structural elucidation of dipeptides. nih.gov
Dansyl ChloridePrimary aminesHPLC with Fluorescence Detection, LC-MSIncreases detection sensitivity; used for high-coverage peptide annotation. mdpi.comacs.org
DMT-(S)-Pro-OSuAmino groupUPLC/ESI-MS/MSEnables highly sensitive and comprehensive analysis of dipeptides. researchgate.net
6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)Primary and secondary aminesReverse-Phase HPLC with Fluorescence DetectionForms stable, fluorescent derivatives for accurate quantitation. usp.org
1-fluoro-2,4-dinitrophenyl-5-alanine amide (FDAA)Enantiomeric amino acid mixturesHPLC with UV DetectionAllows for the separation and identification of D- and L-amino acid enantiomers within a peptide. nih.gov
UreaAmino groupLC-MSSimple, low-cost method to improve UV response and chromatographic retention. mdpi.com

Functional Derivatization

Derivatization is also employed to create analogues of this compound to investigate structure-activity relationships or to enhance its physicochemical properties. This can involve substituting individual amino acids or attaching larger functional moieties. For example, substituting serine with alanine has been shown to increase the α-helical propensity in peptides, which can be a strategy for studying protein folding and stability. ualberta.ca

Other functional derivatization approaches applicable to dipeptides include:

PEGylation : The attachment of polyethylene (B3416737) glycol (PEG) chains. This modification can improve the pharmacokinetic properties of therapeutic peptides. While often applied to larger peptides, small PEG units can be introduced during SPPS. beilstein-journals.org

Lipidation : The covalent attachment of a fatty acid to the peptide. This strategy is used to enhance the drug-like properties of peptides. beilstein-journals.org

Depsipeptide formation : The replacement of one or more amide bonds with ester bonds. The synthesis of depsipeptide analogues, where the amide bond is replaced by an ester linkage, can be used to study the role of the peptide backbone in biological function and self-assembly. rsc.org

These derivatization strategies provide essential tools for both the detailed analytical characterization of this compound and the synthesis of novel analogues for advanced functional research.

Structural Elucidation and Stereochemical Dynamics of Dl Seryl Dl Alanine Systems

Advanced Spectroscopic Characterization

Spectroscopic methods are indispensable for investigating the conformational preferences, vibrational modes, and electronic properties of dipeptides like DL-Seryl-DL-alanine. These techniques provide insights into the molecule's structure and its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. For chiral amino acids and the dipeptides they form, NMR can provide detailed information about the hydration shell that surrounds the molecule. researchgate.netresearchgate.net The presence of a chiral center in an amino acid can induce a chiral configuration in its surrounding hydration layer. researchgate.netresearchgate.net This phenomenon is a subject of interest as it may play a role in various biochemical recognition processes.

In the context of this compound, NMR studies would focus on the chemical shifts and coupling constants of the protons in both the serine and alanine (B10760859) residues. Proton NMR spectra of L-alanine and DL-alanine solutions have been recorded to investigate the presence of intermolecular complexes. researchgate.net For this compound, distinct signals would be expected for the protons of the L- and D-forms, and their interaction with the solvent can be monitored. The use of chiral solvating agents can help in distinguishing between enantiomers in NMR spectra. researchgate.netnih.gov

Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the spatial proximity between protons, providing insights into the folded conformation of the dipeptide in solution. scirp.org Such studies on similar dipeptide systems have revealed that the headgroup can adopt a folded conformation, creating a chiral pocket. scirp.org The hydration of the dipeptide can be investigated by observing changes in the NMR signals upon variations in solvent composition or temperature, which can affect the structure and extent of the hydration layer. researchgate.netd-nb.info It has been suggested that the hydration layer surrounding chiral amino acids can consist of over 100 water molecules in dilute solutions. researchgate.net

Table 1: Representative ¹H NMR Chemical Shifts for Alanine and Serine Residues in an Aqueous Environment (D₂O)

Amino Acid ResidueProtonTypical Chemical Shift (ppm)
Alanine α-CH~3.7 - 3.8
β-CH₃~1.4 - 1.5
Serine α-CH~3.9 - 4.0
β-CH₂~3.8 - 3.9

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques used to probe the vibrational and electronic structures of dipeptides, respectively. thermofisher.com

Infrared (IR) Spectroscopy is particularly sensitive to the secondary structure of peptides by analyzing the characteristic vibrations of the amide group in the peptide backbone. nih.govnih.gov The most prominent of these are the Amide I (mainly C=O stretching), Amide II (N-H bending and C-N stretching), and Amide III (a complex mix of vibrations) bands. nih.govacs.org The frequencies of these bands are correlated with specific secondary structures like β-sheets and random coils. nih.gov For this compound, time-resolved two-dimensional infrared (2D-IR) spectroscopy could be employed to study conformational fluctuations of the backbone. nih.gov Studies on alanine dipeptides have shown that they predominantly adopt a PII conformation. nih.gov The presence of different stereoisomers in a this compound system could lead to different conformational preferences, which would be reflected in the IR spectrum.

Table 2: Characteristic Infrared Absorption Bands for Dipeptide Backbone Analysis

Vibrational ModeFrequency Range (cm⁻¹)Associated Molecular Motion
Amide I 1600 - 1700C=O stretching
Amide II 1500 - 1600N-H bending, C-N stretching
Amide III 1200 - 1400C-N stretching, N-H bending

Note: The exact frequencies are sensitive to the peptide's conformation, hydrogen bonding, and environment. nih.govnih.govnptel.ac.in

UV-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. creative-biostructure.com For dipeptides like this compound that lack aromatic side chains, the primary absorption in the UV region is due to the peptide bond itself, which occurs in the far-UV region (around 190-220 nm). thermofisher.comnptel.ac.in While less structurally informative than IR for non-aromatic peptides, UV-Vis spectroscopy is crucial for determining peptide concentration. thermofisher.com The interaction of the dipeptide with metal ions can also be monitored by changes in the UV-Vis spectrum. researchgate.netresearchgate.net Second derivative spectroscopy can be used to enhance the resolution of overlapping absorption bands. thermofisher.com

Magneto-optical effects arise from the interaction of light with a material in the presence of a magnetic field. wikipedia.org Chiral molecules, such as the stereoisomers of seryl-alanine, exhibit optical activity, meaning they rotate the plane of polarized light. anton-paar.commdpi.com When a magnetic field is applied parallel to the direction of light propagation, an additional rotation known as the Faraday effect occurs. wikipedia.orgresearchgate.net This effect is a universal property of matter, but its study in chiral systems provides unique insights. core.ac.uk

Infrared (IR) and UV-Visible Spectroscopy in Dipeptide Analysis

X-ray Crystallography of Dipeptide and Related Structures

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of molecules in the solid state. uoguelph.ca By analyzing the diffraction pattern of X-rays passed through a single crystal of a compound, a detailed model of the electron density and thus the atomic positions can be constructed. This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the conformation of the molecule.

For dipeptides, X-ray crystallography reveals the backbone conformation (φ and ψ angles) and the side-chain orientations. uoguelph.caacs.org It also provides a clear picture of the intermolecular interactions, such as hydrogen bonding networks and van der Waals forces, that govern the crystal packing. rsc.org For instance, a study on a model dipeptide, Boc-L-Ala-m-ABA-OMe, showed that it forms an infinite, distorted, parallel β-sheet structure through intermolecular hydrogen bonding. rsc.org

Table 3: Illustrative Crystallographic Data for a Simple Dipeptide

ParameterExample Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.8 Å, b = 9.5 Å, c = 15.2 Å
α = 90°, β = 90°, γ = 90°
Molecules per Unit Cell (Z) 4

Note: This is hypothetical data for illustrative purposes, based on typical values for small organic molecules. Actual data would be determined experimentally.

Chiral Recognition Mechanisms and Enantioselective Interactions

Chiral recognition is the process by which a chiral system interacts differently with the enantiomers of another chiral compound. acs.orgnih.govmpg.de In biological systems, this specificity is fundamental. For dipeptides like this compound, the interactions between different stereoisomers and with their environment are governed by chiral recognition principles.

The interaction between a chiral solute and an achiral solvent, such as water, can lead to the formation of a structured, chiral hydration layer around the solute. researchgate.netresearchgate.netpnas.org It is proposed that the chiral center of an amino acid induces a specific, ordered arrangement of the surrounding water molecules, creating a "chiral imprint" in the solvent. researchgate.netresearchgate.net This chiral hydration shell is thought to be a factor in solute-solute recognition and can influence the thermodynamic properties of the solution. researchgate.net

Studies on alanine have suggested that this ordered hydration layer can extend to over 100 water molecules in dilute solutions and that the energy associated with this chiral distortion is a small fraction of the total hydration energy. researchgate.net For this compound, each stereoisomer would be expected to organize its hydration shell into a unique chiral superstructure. pnas.org The interactions between these hydrated enantiomers in solution would then be mediated by these chiral water structures. The hydroxyl group of the serine residue would likely play a significant role in structuring the local water environment through hydrogen bonding, adding another layer of complexity to the solute-solvent interactions compared to simpler amino acids like alanine. nih.gov Understanding the nature of this chiral hydration is key to deciphering the mechanisms of enantioselective interactions in aqueous media.

Stereoselective Interactions in Model Systems

The stereochemistry of constituent amino acids in a dipeptide system, such as this compound, is a critical determinant of its interactional properties. Stereoselective interactions arise from the distinct three-dimensional arrangement of atoms in stereoisomers, leading to differences in how they interact with other chiral molecules or environments. In model systems, considerable differences in the formation and properties of individual ionic species have been observed between diastereoisomers of dipeptides. researchgate.net The interactions are influenced by the specific chirality of each amino acid residue within the peptide. Biological systems, such as enzymes and receptors, are frequently stereoselective, meaning they interact preferentially with one enantiomer over another. mdpi.com

Research into the stereoselective formation of peptide bonds has provided insights into these dynamics. For instance, in reactions involving DL-serine, the formation of the dipeptide seryl-serine showed a stereoselective preference, resulting in an excess of the L-serine isomer. nasa.gov This demonstrates that even in a racemic mixture, the formation of the peptide bond itself can be influenced by the chirality of the reacting molecules. The relative orientation of the amino acid side chains in diastereomeric dipeptides (e.g., L-Seryl-D-alanine vs. L-Seryl-L-alanine) dictates the potential for non-covalent interactions, such as hydrogen bonds and steric hindrance, which in turn governs their conformational preferences and interaction profiles. mdpi.comnih.gov

The chirality of amino acids plays a crucial role in determining the physiological effects and roles of different molecules. nih.gov For example, studies on other chiral molecules have shown that mutations of specific amino acid residues, like serine to alanine, can lead to dramatic and selective reductions in affinity for certain enantiomers over others. nih.gov This highlights the sensitivity of molecular recognition systems to subtle changes in stereochemistry. The study of diastereomeric dipeptides, such as L-alanyl-L-alanine and D-alanyl-L-alanine, reveals significant differences in their aqueous solution equilibria, further underscoring the impact of stereochemistry on their behavior. researchgate.net

Supramolecular Self-Assembly and Chirality Effects in Peptide Architectures

The self-assembly of peptides into ordered supramolecular structures is a fundamental process for creating novel biomaterials. frontiersin.orgnih.gov This process is highly dependent on the peptide sequence, including the chirality of the constituent amino acids. frontiersin.orgcsic.es The intrinsic chirality of the amino acids in a peptide chain can be transferred to the supramolecular assembly, leading to the nonsymmetric arrangement of molecules through non-covalent interactions like hydrogen bonds and hydrophobic interactions. frontiersin.orgcsic.es

The co-assembly of racemic or mixed enantiomeric peptide mixtures can lead to the formation of different nanostructures compared to their homochiral counterparts. nih.gov Research on aromatic amino acids has shown that the self-assembly of DL-racemic mixtures results in structures that are mechanically more robust. nih.gov This is because the racemic mixture can crystallize in ways not achievable by the pure enantiomers, often adopting more highly preferred achiral space groups. nih.gov The alteration of chirality can drastically change the morphology of the assembly, leading to structures like nanofibers, nanobelts, or vesicles instead of the hydrogels formed by homochiral sequences. frontiersin.orgcsic.es This principle allows for the design of peptide architectures with specific, desired structures and functionalities by carefully selecting the chirality of the amino acid residues. frontiersin.orgnih.gov

Table 2: Chirality Effects on Peptide Supramolecular Self-Assembly

Chirality Typical Resulting Structure Properties Reference(s)
Homochiral (all L- or all D-) Alpha-helices, β-sheets, uniform nanofibers, hydrogels. Forms well-defined, regular secondary and supramolecular structures. mdpi.comfrontiersin.org
Heterochiral (mixed D- and L-) Sharp turns (β-bends), compact structures, altered fiber morphology (e.g., larger diameter nanofibers). Disrupts regular secondary structures; can lead to more robust or functionally distinct materials. nih.govnih.govnih.gov

Table 3: List of Chemical Compounds

Compound Name
This compound
Serine
Alanine
L-Serine
DL-Serine
Seryl-serine
L-alanyl-L-alanine

Biochemical Roles and Enzymatic Transformations of Dl Seryl Dl Alanine Constituents

Mechanisms of Peptide Bond Formation in Ribosomal and Non-Ribosomal Systems

Peptide bonds, the fundamental linkages of proteins, are primarily formed through two distinct cellular mechanisms: ribosomal protein synthesis and non-ribosomal peptide synthesis. While ribosomal synthesis is template-dependent and strictly controlled to incorporate L-amino acids, non-ribosomal systems exhibit greater flexibility.

The cellular machinery for protein synthesis, the ribosome, has evolved to almost exclusively use L-amino acids, ensuring the production of structurally and functionally consistent proteins. This stereochemical fidelity is maintained through a process of discrimination against D-amino acids. nih.gov While it was once thought that D-amino acids could not be incorporated into proteins at all, it is now understood that they can be, albeit inefficiently. columbia.edu

The primary site of this discrimination is the ribosome's peptidyl-transferase center (PTC), the active site responsible for catalyzing peptide bond formation. nih.gov The ribosome impedes the efficient incorporation of D-amino acids by significantly slowing the rate of this catalytic step. oup.comresearchgate.net A key mechanistic insight comes from structural studies, which reveal that when a D-aminoacyl-tRNA (D-aa-tRNA) binds to the ribosomal A-site, its side chain occupies the A-site cleft in a manner similar to an L-amino acid. oup.comresearchgate.net However, due to the opposite chirality, the reactive α-amino group of the D-amino acid is positioned sub-optimally for the required nucleophilic attack on the ester bond of the peptidyl-tRNA in the P-site. oup.comresearchgate.net This incorrect positioning also hinders the formation of a crucial hydrogen bond with the P-site tRNA, a bond necessary for the efficient proton transfer that facilitates peptide bond formation. oup.com

Furthermore, should a D-amino acid be successfully incorporated, the presence of this D-residue at the C-terminus of the growing peptide chain within the P-site can stall further translation. nih.govcolumbia.edu This occurs because the D-amino acid induces a conformational change in the ribosome, locking the PTC in an inactive state and preventing the next cycle of elongation. nih.govcolumbia.edu The near-universal conservation of enzymes called D-aminoacyl-tRNA deacylases (DTDs), which specifically hydrolyze the bond between D-amino acids and their tRNAs, underscores the fact that ribosomes are likely challenged by D-aa-tRNAs in vivo and require a dedicated "chiral proofreading" system to maintain fidelity. nih.govcolumbia.eduontosight.aiccmb.res.infrontiersin.orgelifesciences.org

D-aminoacyl-tRNAs are recognized as poor substrates for the translation machinery. nih.gov Kinetic studies have dissected the translation process, showing that a ribosome can slowly accept a D-aa-tRNA into its A-site, catalyze a single peptide bond formation, and even translocate the new peptidyl-D-aa-tRNA from the A-site to the P-site. nih.gov The critical bottleneck occurs during the subsequent round of elongation. nih.gov A ribosome with a peptidyl-D-aa-tRNA in its P-site is severely inhibited in its ability to accept the next incoming aminoacyl-tRNA, effectively stalling protein synthesis. nih.gov Chemical protection assays have confirmed that this stalled state is associated with a distinct conformational change in the ribosome, induced by the D-amino acid at the C-terminus of the nascent peptide. nih.gov

To prevent this ribosomal stalling, cells employ D-aminoacyl-tRNA deacylase (DTD), a vital editing enzyme. ontosight.aiebi.ac.uk DTD functions as a chiral proofreading system by specifically targeting and hydrolyzing the ester bond connecting a D-amino acid to its tRNA, thereby clearing the pool of tRNAs of these incorrect substrates before they can interfere with translation. ontosight.aiccmb.res.infrontiersin.orgelifesciences.org The mechanism of DTD involves general base catalysis, with a highly conserved threonine residue in the active site acting as the nucleophile that attacks the ester bond. frontiersin.org

The formation of D-aa-tRNAs, while often erroneous, can be catalyzed by certain aminoacyl-tRNA synthetases (aaRSs). Kinetic analyses have shown that some aaRSs, such as tyrosyl-tRNA synthetase (TyrRS), exhibit weak stereospecificity and can activate D-amino acids and attach them to tRNA, although with significantly lower catalytic efficiency compared to their L-counterparts. oup.com

Table 1: Kinetic Parameters of Bacillus stearothermophilus Tyrosyl-tRNA Synthetase (TyrRS) for Tyrosine Enantiomers

Substrate Reaction Step Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Discrimination Factor (L/D)
L-Tyrosine Aminoacyl-adenylate formation 3.7 ± 0.35 11.3 ± 0.6 3.05 x 10⁶ \multirow{2}{*}{24}
D-Tyrosine Aminoacyl-adenylate formation 5.3 ± 0.5 0.68 ± 0.03 1.28 x 10⁵
L-Tyrosine Aminoacyl-tRNA formation 9 ± 2 8.5 ± 0.9 9.4 x 10⁵ \multirow{2}{*}{19}
D-Tyrosine Aminoacyl-tRNA formation 27.6 ± 7.5 1.35 ± 0.1 4.9 x 10⁴

This table presents kinetic data for the two steps of the aminoacylation reaction catalyzed by TyrRS, highlighting the enzyme's lower efficiency but notable activity with the D-enantiomer of its substrate. Data sourced from oup.com.

Ribosomal Discrimination of D-Amino Acids in Protein Synthesis

Enzymatic Activity and Substrate Specificity Towards D-Amino Acids

While D-amino acids are excluded from ribosomal protein synthesis, they perform essential roles in other biological contexts. Their synthesis and degradation are managed by a suite of specialized enzymes, including oxidases and racemases.

D-amino acid oxidase (DAAO) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that catalyzes the oxidative deamination of D-amino acids into their corresponding α-keto acids, with the concomitant production of ammonia (B1221849) and hydrogen peroxide. frontiersin.orgwikipedia.org The enzyme is highly stereospecific, acting exclusively on D-isomers while leaving L-amino acids untouched. frontiersin.org DAAO exhibits broad substrate specificity, efficiently oxidizing a range of neutral and polar D-amino acids, including D-alanine and D-serine. frontiersin.orgwikipedia.org However, it is inactive towards acidic D-amino acids like D-aspartate. frontiersin.org

In mammals, D-alanine and D-serine are considered major physiological substrates of DAAO. frontiersin.orgpnas.org This is evidenced by the significant accumulation of these two D-amino acids in the tissues of mutant mice that lack functional DAAO. frontiersin.org The role of DAAO is particularly critical in the central nervous system, where it regulates the concentration of the neuromodulator D-serine, which acts as a co-agonist for N-methyl-D-aspartate (NMDA) receptors. frontiersin.orguniprot.orgfrontiersin.org

Table 2: Apparent Kinetic Properties of Human D-Amino Acid Oxidase (hDAAO) with D-Serine and D-Alanine

Substrate Km,app (mM) kcat,app (s⁻¹) kcat/Km (M⁻¹s⁻¹)
D-Serine 3.6 4.5 1250
D-Alanine 1.8 10.0 5556

This table summarizes the apparent kinetic parameters for the oxidation of D-serine and D-alanine by hDAAO. The data indicates a higher catalytic efficiency for D-alanine compared to D-serine under the tested conditions (pH 8.5, 25°C, 21% oxygen). Data sourced from frontiersin.org.

Racemases are enzymes that catalyze the interconversion between the L- and D-enantiomers of an amino acid. Alanine (B10760859) racemase and serine racemase are key pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes responsible for producing D-alanine and D-serine, respectively.

Alanine Racemase (Alr) is crucial for bacteria, where it provides the D-alanine necessary for the synthesis of peptidoglycan, an essential component of the cell wall. wikipedia.org Its catalytic mechanism involves the formation of a PLP-alanine Schiff base (an external aldimine). acs.orgresearchgate.net A catalytic base in the active site then abstracts the proton from the α-carbon of alanine, forming a planar, PLP-stabilized carbanion intermediate. acs.orgresearchgate.netrsc.org Reprotonation on the opposite face of the intermediate yields the other enantiomer. researchgate.net Structural and mutagenesis studies of alanine racemase have identified two key catalytic residues, a tyrosine (e.g., Tyr265) and a lysine (B10760008) (e.g., Lys39), positioned on opposite sides of the substrate's α-carbon, that are believed to act as the proton donors/acceptors. wikipedia.orgebi.ac.uk Because this enzyme is essential for bacteria but absent in humans, it is a well-established target for the development of antimicrobial drugs. wikipedia.org

Serine Racemase (SR) was the first racemase to be discovered in mammals and is responsible for synthesizing D-serine, a critical signaling molecule in the brain. frontiersin.org Like alanine racemase, SR is PLP-dependent and operates via a Schiff base intermediate. frontiersin.orgunl.edu However, human serine racemase (hSR) is a bifunctional enzyme; in addition to racemizing L-serine to D-serine, it can also catalyze the β-elimination of a water molecule from both D- and L-serine to produce pyruvate (B1213749) and ammonia. frontiersin.orgmdpi.comebi.ac.uk A "dual-base" mechanism has been proposed, where Lys56 acts as the base that abstracts the α-proton from the L-serine-PLP adduct (the si-face), while Ser84 is thought to be the complementary base that reprotonates the intermediate to form D-serine (the re-face). frontiersin.orgmdpi.com The activity of serine racemase is further regulated by allosteric binding of ATP and divalent cations. frontiersin.orgebi.ac.uk

Table 3: Comparison of Alanine Racemase and Serine Racemase

Feature Alanine Racemase Serine Racemase
Primary Function Interconversion of L- and D-alanine wikipedia.orgresearchgate.net Interconversion of L- and D-serine frontiersin.org
Cofactor Pyridoxal 5'-phosphate (PLP) acs.org Pyridoxal 5'-phosphate (PLP) frontiersin.org
Key Biological Role Bacterial peptidoglycan synthesis wikipedia.org Neuromodulation (synthesis of NMDA receptor co-agonist D-serine) in mammals frontiersin.orgmdpi.com
Catalytic Mechanism Two-base mechanism via PLP-stabilized carbanion intermediate researchgate.netrsc.org Dual-base mechanism via PLP-stabilized carbanion intermediate; also catalyzes β-elimination frontiersin.orgmdpi.com
Key Catalytic Residues Typically Tyrosine and Lysine wikipedia.orgebi.ac.uk Typically Lysine and Serine frontiersin.orgebi.ac.uk
Regulation Primarily gene expression wikipedia.org Allosteric regulation by ATP and divalent cations frontiersin.orgebi.ac.uk

In contrast to the ribosomal system, non-ribosomal peptide synthesis utilizes a different class of enzymes to form peptide bonds. In bacteria, the Mur family of ligases (MurC-MurF) are ATP-dependent enzymes that build the peptide stem of peptidoglycan precursors in the cytoplasm. nih.govmdpi.comresearchgate.net The process begins when MurC, a UDP-N-acetylmuramate:L-alanine ligase, adds the first L-alanine residue to the sugar nucleotide UDP-N-acetylmuramic acid (UDP-MurNAc). nih.govwikipedia.org

In certain Gram-positive bacteria, such as Streptococcus pneumoniae, the peptidoglycan structure is further modified with branched dipeptide cross-links, a process critical for antibiotic resistance. nih.govresearchgate.net This branching is initiated by the enzyme MurM , an aminoacyl ligase that adds either L-serine or L-alanine as the first amino acid of the branch. nih.govnih.gov Unlike the other Mur ligases, MurM is tRNA-dependent, using charged seryl-tRNA or alanyl-tRNA as the amino acid donor. nih.govresearchgate.net It attaches the amino acid to the ε-amino group of the lysine residue within the lipid II-pentapeptide precursor. nih.govnih.gov A second enzyme, MurN, then adds another L-alanine to complete the dipeptide branch. nih.gov

**Table 4: Kinetic Parameters for MurM Ligase from Penicillin-Resistant (159) and -Susceptible (Pn16) *S. pneumoniae***

MurM Strain Substrate Aminoacyl-tRNA Km (µM) kcat (min⁻¹) kcat/Km (µM⁻¹min⁻¹)
Resistant (159) Alanyl-tRNAAla 1.1 ± 0.1 1.8 ± 0.2 1.6
Resistant (159) Seryl-tRNASer 1.0 ± 0.2 0.25 ± 0.05 0.25
Susceptible (Pn16) Alanyl-tRNAAla 1.3 ± 0.3 0.007 ± 0.001 0.005
Susceptible (Pn16) Seryl-tRNASer 0.4 ± 0.1 0.012 ± 0.001 0.03

This table compares the kinetic performance of MurM from two strains of S. pneumoniae. The data illustrates the profoundly greater catalytic efficiency of MurM from the resistant strain for L-alanine incorporation and the preference of the susceptible strain's enzyme for L-serine. Data sourced from nih.gov.

Alanine Racemase and Serine Racemase Studies

Metabolic Interplay Involving Alanine and Serine

Alanine and serine, the constituent amino acids of the dipeptide DL-Seryl-DL-alanine, are central players in core metabolic pathways. Their L- and D-enantiomers participate in distinct but interconnected biochemical processes that are fundamental to energy homeostasis, nitrogen transport, and complex intercellular signaling, particularly at the interface between a host and its microbiome. The following sections explore specific, well-researched examples of this metabolic interplay, focusing on the glucose-alanine cycle, the metabolism of D-amino acids, and the enzymatic conversion of serine to alanine within polypeptide chains.

The Glucose-Alanine Cycle, also known as the Cahill cycle, is a critical metabolic pathway that facilitates the transport of nitrogen from peripheral tissues, primarily skeletal muscle, to the liver in a non-toxic form. This cycle is particularly active during periods of fasting, starvation, or prolonged physical exercise when muscle proteins are catabolized for energy.

In skeletal muscle, amino acids derived from protein breakdown transfer their amino groups to α-ketoglutarate to form L-glutamate. The enzyme alanine aminotransferase (ALT) then catalyzes the transfer of this amino group from L-glutamate to pyruvate, a product of glycolysis. This reaction yields L-alanine and regenerates α-ketoglutarate. The newly synthesized L-alanine is released into the bloodstream and transported to the liver.

Upon reaching the liver, the process is reversed. Hepatic alanine aminotransferase transfers the amino group from L-alanine back to α-ketoglutarate, reforming pyruvate and L-glutamate. The pyruvate enters the gluconeogenesis pathway to be converted back into glucose, which is then released into the blood and can be taken up by muscles and other tissues. The nitrogen from L-glutamate is shuttled into the urea (B33335) cycle for safe excretion. Research has established this cycle as a key mechanism for maintaining blood glucose levels during catabolic states and for managing the nitrogen load resulting from muscle proteolysis.

Table 1: Comparison of Key Processes in the Glucose-Alanine Cycle

FeatureIn Skeletal MuscleIn the Liver
Primary Input Glucose (from blood), Amino Groups (from protein catabolism)L-Alanine (from blood)
Key Intermediate PyruvatePyruvate
Key Enzyme Alanine Aminotransferase (ALT)Alanine Aminotransferase (ALT)
Primary Output L-Alanine (to blood)Glucose (to blood), Urea (for excretion)
Metabolic Pathway Glycolysis, TransaminationTransamination, Gluconeogenesis, Urea Cycle
Physiological Goal Export excess nitrogen safelyRegenerate glucose, Process nitrogen for excretion

While L-amino acids are the canonical building blocks of proteins in eukaryotes, D-amino acids play significant and increasingly recognized roles, especially at the interface between a host and its resident microbiota. The gut microbiome is a major source of D-amino acids, including D-alanine and D-serine.

D-alanine is an essential structural component of the peptidoglycan layer in bacterial cell walls, providing rigidity and resistance to enzymatic degradation. The continuous turnover of the gut microbiota releases substantial quantities of D-alanine into the intestinal lumen. This exogenous D-alanine can be absorbed by the host. To prevent its accumulation and potential interference with metabolic processes, the host possesses a dedicated catabolic enzyme, D-amino acid oxidase (DAO). Located predominantly in the peroxisomes of liver and kidney cells, DAO oxidatively deaminates D-amino acids, including D-alanine, converting them into their corresponding α-keto acids (in this case, pyruvate), ammonia, and hydrogen peroxide.

D-serine is also produced by certain gut bacteria and has been identified in the intestinal environment. While D-serine is best known as a critical co-agonist for NMDA receptors in the central nervous system, its presence at the host-microbe interface suggests roles in modulating local immune responses and gut-brain axis signaling. Like D-alanine, circulating D-serine is also a substrate for DAO, which tightly regulates its systemic concentrations. Research in this area highlights a complex metabolic dialogue where microbial-derived D-amino acids can influence host physiology, with host enzymes like DAO acting as key gatekeepers.

Table 2: Summary of D-Alanine and D-Serine at the Host-Microbe Interface

D-Amino AcidPrimary Microbial Role/OriginPrimary Host Response/Fate
D-Alanine Essential component of bacterial peptidoglycan cell walls. Released during bacterial growth and lysis in the gut.Catabolized by D-amino acid oxidase (DAO) in the liver and kidneys to pyruvate.
D-Serine Produced by specific species of gut microbiota. Potential role in local signaling.Can be absorbed and acts as a neuromodulator. Systemic levels are regulated by DAO.

A remarkable biochemical transformation involves the conversion of a genetically encoded L-serine residue into a D-alanine residue within a peptide chain. This is not a direct isomerization but a multi-step post-translational modification (PTM) observed in the biosynthesis of certain classes of ribosomally synthesized and post-translationally modified peptides (RiPPs), such as specific lantibiotics and other bacterial natural products.

The process begins after the ribosomal synthesis of a precursor peptide containing one or more L-serine residues at specific positions. The modification pathway proceeds as follows:

Enzymatic Dehydration: A dedicated enzyme, often a lanthionine (B1674491) synthetase (e.g., of the LanB or LanM class), recognizes the L-serine residue within the precursor peptide. It catalyzes the elimination of a water molecule from the serine side chain, converting the L-serine residue into a dehydroalanine (B155165) (Dha) residue. Dha is an unsaturated amino acid containing a reactive carbon-carbon double bond.

Stereospecific Reduction: In the subsequent step, a different enzyme or enzymatic domain facilitates the stereospecific reduction of the double bond in the dehydroalanine residue. This reduction adds a hydrogen atom across the double bond in a manner that specifically yields a D-alanine residue.

This pathway is a fascinating example of how biological systems can expand their chemical repertoire beyond the 20 standard proteinogenic amino acids. By encoding L-serine in the gene but enzymatically converting it to D-alanine in the final product, organisms can create peptides with unique structural and functional properties, such as enhanced stability or novel biological activities.

Table 3: Step-wise Conversion of L-Serine to D-Alanine in a Polypeptide

StepSubstrate ResidueEnzymatic ActionProduct ResidueKey Feature
1 L-Serine (in precursor peptide)Dehydration (elimination of H₂O)Dehydroalanine (Dha)Formation of a C=C double bond.
2 Dehydroalanine (Dha)Stereospecific ReductionD-AlanineSaturation of the C=C double bond with specific D-stereochemistry.

Advanced Analytical Methodologies for Stereoisomeric Analysis

Chromatographic Techniques for Chiral Separation

Chromatography is a cornerstone of chiral analysis, offering powerful methods for the resolution of enantiomers and diastereomers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the stereoisomers of dipeptides. The direct approach involves the use of a Chiral Stationary Phase (CSP). chromatographyonline.com CSPs create a chiral environment, allowing for differential interaction with the enantiomers and diastereomers passed through the column. chromatographyonline.commdpi.com For polar, zwitterionic molecules like underivatized amino acids and dipeptides, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are particularly effective. sigmaaldrich.com These phases are compatible with a range of aqueous and organic mobile phases, making them suitable for separating polar and ionic compounds. sigmaaldrich.com

The separation mechanism relies on the transient formation of diastereomeric complexes between the analyte and the chiral selector of the CSP. The stability of these complexes varies for each stereoisomer, leading to different retention times and thus, separation. rsc.org In the case of seryl-alanine stereoisomers, a reversed-phase HPLC with a suitable CSP could be employed. The elution order and resolution depend on factors like the type of CSP, mobile phase composition (including pH and organic modifier concentration), and temperature. nih.gov

For instance, a study on the similar dipeptide DL-alanine-DL-phenylalanine using an AmyCoat-RP column demonstrated successful separation of all four stereomers. rsc.org The differential interactions, including hydrogen bonding, hydrophobic interactions, and steric effects, led to distinct retention times for the LL, DD, DL, and LD forms. rsc.org A similar approach would be applicable to DL-Seryl-DL-alanine.

Table 1: Illustrative HPLC Separation Data for Dipeptide Stereoisomers This table presents hypothetical data for this compound, modeled after published findings for similar dipeptides like DL-alanyl-DL-phenylalanine to illustrate the expected outcome of a chiral HPLC separation.

StereoisomerRetention Time (min)Retention Factor (k')Separation Factor (α)Resolution (Rs)
L-Seryl-L-alanine10.51.63--
D-Seryl-D-alanine13.22.301.412.10
L-Seryl-D-alanine25.85.452.377.50
D-Seryl-L-alanine30.16.531.202.55

Note: Data are hypothetical and for illustrative purposes. Separation Factor (α) is calculated relative to the previously eluted peak. Resolution (Rs) indicates the degree of separation between adjacent peaks.

An alternative to direct chiral HPLC is the indirect approach, which involves derivatizing the analyte with a chiral derivatizing agent (CDA). sigmaaldrich.com This reaction converts the enantiomeric or diastereomeric mixture into a new mixture of diastereomers that can be separated on a standard, achiral HPLC column. chromatographyonline.commdpi.com

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA or L-Mar), is a widely used CDA for the chiral analysis of amino acids. nih.govresearchgate.net To analyze the stereochemistry of this compound, the dipeptide is first subjected to complete acid hydrolysis to break it down into its constituent amino acids: DL-serine and DL-alanine. nih.gov The resulting amino acid pool is then reacted with Marfey's reagent. The L-Ala-NH₂ moiety of the reagent reacts with the primary amine of the serine and alanine (B10760859) enantiomers to form stable diastereomeric derivatives. nih.gov

The L-Mar-D-amino acid derivatives are typically more retained on reversed-phase HPLC columns than their L-Mar-L-amino acid counterparts. nih.govnih.gov By comparing the retention times of the derivatives from the hydrolyzed sample with those of derivatized D- and L-amino acid standards, the stereochemistry of the original peptide's constituent amino acids can be unambiguously determined. mdpi.comspringernature.com This method, coupled with mass spectrometry, provides high sensitivity and allows for the quantification of all 19 common D- and L-amino acids in a single run. nih.gov

Table 2: Expected Diastereomeric Derivatives of Hydrolyzed this compound with Marfey's Reagent

Original Amino AcidChiral Derivatizing AgentResulting DiastereomerExpected Relative Retention
L-SerineL-Marfey's Reagent (FDAA)L-Mar-L-SerShorter
D-SerineL-Marfey's Reagent (FDAA)L-Mar-D-SerLonger
L-AlanineL-Marfey's Reagent (FDAA)L-Mar-L-AlaShorter
D-AlanineL-Marfey's Reagent (FDAA)L-Mar-D-AlaLonger

High-Performance Liquid Chromatography (HPLC) for Racemic Resolution

Ion Mobility Spectrometry and Mass Spectrometry for D-Amino Acid Containing Peptides

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of D-amino acid-containing peptides (DAACPs). tandfonline.comresearchgate.net IMS separates ions in the gas phase based on their size, shape, and charge, which are reflected in their collision cross-section (CCS). tandfonline.com Stereoisomers, such as the different forms of seryl-alanine, have distinct three-dimensional structures. This difference in shape, even if subtle, can result in different drift times through the ion mobility cell, enabling their separation. capes.gov.bracs.org

For DAACPs, the substitution of an L-amino acid with its D-enantiomer can alter the peptide's conformation, leading to a measurable difference in CCS. tandfonline.com High-resolution IMS instruments can achieve baseline separation of peptide epimers, even for CCS differences of less than 1.5%. illinois.edu

A sophisticated strategy combines liquid chromatography with IMS-MS (LC-IM-MS). capes.gov.br In this setup, the peptide isomers are first separated by reversed-phase LC and then introduced into the mass spectrometer. After fragmentation (MS/MS), the resulting product ions are analyzed by IMS. Critically, epimeric fragment ions can exhibit different mobilities, and the observed shift in their arrival times can be used to precisely localize the site of the D-amino acid within the peptide sequence. tandfonline.comcapes.gov.br This approach provides an additional dimension of separation and is invaluable for the characterization of complex isomeric mixtures. researchgate.net

Table 3: Conceptual Ion Mobility Data for this compound Stereoisomers

Peptide StereoisomerCharge State (z)Theoretical m/zExpected Collision Cross-Section (CCS, Ų)Expected Relative Drift Time
L-Seryl-L-alanine+1177.082LowestShortest
D-Seryl-D-alanine+1177.082LowestShortest
L-Seryl-D-alanine+1177.082HigherLonger
D-Seryl-L-alanine+1177.082HigherLonger

Note: This table is conceptual. L-L and D-D enantiomers would have identical CCS values and would not be separated from each other by IMS alone, but would be separated from the L-D/D-L diastereomers. The L-D and D-L diastereomers are also enantiomers of each other and would likewise not be separated by IMS alone.

Calorimetric Methods for Chiral Interaction Thermodynamics (Isothermal Titration Calorimetry)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes associated with molecular interactions. springernature.com It provides a complete thermodynamic profile of a binding event in a single experiment, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. cureffi.org

In the context of chiral analysis, ITC can be used to study the thermodynamics of diastereomeric interactions. researchgate.net For this compound, ITC could be employed to investigate the self-aggregation behavior of the different stereoisomers or their interaction with a chiral selector molecule. The formation of homochiral (e.g., L-Seryl-L-alanine with itself) versus heterochiral (e.g., L-Seryl-L-alanine with D-Seryl-L-alanine) aggregates can exhibit different thermodynamic signatures. cnr.it

In a typical ITC experiment, a solution of one component is titrated into a solution of the interacting partner in the sample cell, and the heat released or absorbed is measured. cureffi.org The resulting thermogram provides the raw data for determining the thermodynamic parameters. These parameters offer insight into the nature of the non-covalent forces (hydrogen bonding, van der Waals forces, hydrophobic interactions) that drive chiral recognition and self-assembly. cnr.it

Table 4: Hypothetical Thermodynamic Parameters for Dipeptide Dimerization Measured by ITC

Interacting PairBinding Affinity (Kₐ, M⁻¹)Enthalpy (ΔH, kcal/mol)Entropy (ΔS, cal/mol·K)Gibbs Free Energy (ΔG, kcal/mol)
Homochiral (L-L + L-L)250-2.14.0-3.3
Heterochiral (L-L + D-L)180-1.55.1-3.0

Note: Data are hypothetical and for illustrative purposes, based on principles of self-induced diastereomeric anisochronism and chiral recognition studies. cnr.it

Titrimetric Approaches for Solubility and Solution Thermodynamics (e.g., Formol Titrimetry)

Titrimetric methods provide a classic yet effective means to determine the solubility and thermodynamic properties of amino acids and peptides in solution. The Sørensen formol titration is a well-established method for quantifying amino acids. spcmc.ac.inquora.com The principle involves the reaction of formaldehyde (B43269) with the primary amino group of the analyte. asm.org This reaction forms a methylene-amino derivative (a Schiff base), effectively blocking the basicity of the amino group and leaving the carboxylic acid group free to be titrated with a standard base, such as sodium hydroxide. spcmc.ac.inquora.com

To determine the solubility of this compound, saturated solutions would be prepared at various temperatures. After equilibration, the concentration of the dissolved dipeptide in an aliquot of the solution can be determined by formol titration. researchgate.net The amount of standard base required to reach the endpoint (typically detected with an indicator like phenolphthalein (B1677637) or a pH meter) is proportional to the concentration of the dipeptide. journals.ac.za

By measuring the solubility at different temperatures, key thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of solution, can be calculated using the van 't Hoff equation. researchgate.netsrikrishnacollegebagula.ac.in These parameters provide valuable information about the solute-solvent interactions and the energetics of the dissolution process. researchgate.net

Table 5: Illustrative Solubility and Solution Thermodynamics Data for this compound via Titrimetry

Temperature (K)Solubility (mol/kg)ΔG°sol (kJ/mol)ΔH°sol (kJ/mol)ΔS°sol (J/mol·K)
288.150.253.4515.240.8
298.150.352.9815.241.0
308.150.482.5515.241.1
318.150.652.1215.241.1

Note: Data are hypothetical, based on studies of similar amino acids like DL-alanine and DL-serine. researchgate.netsrikrishnacollegebagula.ac.in Thermodynamic parameters are calculated based on the solubility data.

Computational and Theoretical Approaches in Dipeptide Research

Molecular Modeling and Simulation Techniques

Molecular modeling and simulation are powerful tools for investigating the conformational landscape, energetics, and dynamic behavior of dipeptides. These methods range from quantum mechanical calculations that describe electronic structure to classical molecular dynamics that simulate molecular motion over time.

Density Functional Theory (DFT) for Peptide Bond Formation Energetics

Density Functional Theory (DFT) is a quantum mechanical method widely used to study the electronic structure and energetics of molecules. While direct DFT studies on the peptide bond formation energetics of DL-Seryl-DL-alanine are not extensively documented in publicly available literature, comprehensive conformational analyses of closely related model dipeptides, such as N-formyl-D-serine-D-alanine-NH2, have been performed using DFT. researchsquare.comresearchgate.net These studies provide critical insights into the intrinsic structural preferences and stability of the seryl-alanine peptide backbone, which are fundamental to understanding the energetics of its formation.

In a detailed conformational analysis, researchers investigated all 243 possible stable conformers of a protected D-serine-D-alanine dipeptide model using DFT methods (B3LYP and M06-2X) with the 6-311+G(d,p) basis set, both in the gas phase and in a simulated aqueous environment using the Polarizable Continuum Model (PCM). researchgate.netnih.gov The study located 87 distinct stable conformers, with the remaining migrating to more stable geometries during optimization. researchgate.netnih.govresearchgate.net

The investigation revealed that the most stable conformer adopts a β-turn structure, a common secondary structural motif in proteins. researchgate.netresearchgate.net This stability is attributed to the formation of intramolecular hydrogen bonds. nih.govresearchgate.net The analysis of side-chain–backbone interactions showed that specific configurations of the serine (βL, γD, γL) and alanine (B10760859) (γL, γD) residues were favored. researchgate.netresearchgate.net Such computational studies are crucial as they elucidate the inherent conformational preferences of the dipeptide, which are a direct consequence of the energetics of its covalent and non-covalent intramolecular interactions. The stability of certain conformers, as determined by their relative energies, reflects the favorability of the peptide bond within that specific three-dimensional arrangement.

Table 1: DFT Functionals and Basis Sets in Dipeptide Conformational Analysis

Computational MethodFunctionalBasis SetPhaseKey FindingsReference
Density Functional TheoryB3LYP, M06-2X6-311+G(d,p)Gas & Water (PCM)Identification of 87 stable conformers; most stable is a β-turn. researchgate.netnih.govresearchgate.net

Computational Studies of Enzyme-Substrate Interactions

The dipeptide L-Seryl-L-alanine is a key structural component in the peptidoglycan of certain bacteria, notably in penicillin-resistant strains of Streptococcus pneumoniae. nih.gov It forms part of the dipeptide branch used to cross-link glycan strands in the bacterial cell wall, a process essential for bacterial survival. nih.govpnas.org Computational studies have been instrumental in understanding the interactions between these seryl-alanine-containing peptide substrates and the enzymes responsible for their synthesis and modification, such as MurM and Penicillin-Binding Proteins (PBPs). pnas.orgnih.govbiorxiv.org

MurM is an aminoacyl-tRNA dependent ligase that attaches either a serine or an alanine residue to the stem peptide of the peptidoglycan precursor, Lipid II. nih.govbiorxiv.org This is the first step in creating the branched structure. To overcome the challenges of studying this membrane-associated process experimentally, researchers have employed homology modeling to build a three-dimensional structure of MurM, often using the structure of isofunctional homologues like FemX from Staphylococcus aureus as a template. biorxiv.org These models serve as the foundation for molecular docking and dynamics simulations to predict how the seryl-alanine substrate binds to the active site and to understand the catalytic mechanism at a molecular level.

Furthermore, computational methods, including quantum mechanics/molecular mechanics (QM/MM) calculations and molecular dynamics (MD) simulations, have been used to evaluate the mechanism of PBPs, which catalyze the final cross-linking step. nih.gov These studies model the interaction of the PBP active site with the peptide stems, including those containing the seryl-alanine branch. For instance, simulations of PBP 1b from Streptococcus pneumoniae have elucidated the roles of key catalytic residues (a Ser-Lys dyad) in the acyl-transfer reactions that form the cross-link. nih.gov Such computational analyses have also been applied to understand how mutations in PBPs lead to antibiotic resistance by altering their interaction with both the natural peptide substrate and β-lactam antibiotics. researchgate.net

Table 2: Enzymes Interacting with Seryl-Alanine Peptides and Computational Approaches Used

EnzymeFunctionOrganismComputational MethodResearch FocusReference(s)
MurMAdds Ser/Ala to peptidoglycan precursorStreptococcus pneumoniaeHomology Modeling, MD SimulationStructure-based inhibitor design, understanding substrate binding biorxiv.org
Penicillin-Binding Proteins (PBPs)Catalyze peptidoglycan cross-linkingStreptococcus pneumoniaeQM/MM, MD SimulationElucidating catalytic mechanism, understanding antibiotic resistance nih.govresearchgate.net

Molecular Dynamics Simulations of Hydration Layers

MD simulations of individual amino acids like alanine and serine in aqueous solution show that water molecules form distinct hydration shells around the solute. frontiersin.orgaip.org These studies analyze properties such as the radial distribution function to determine the number and distance of water molecules in the first and second hydration shells. For instance, simulations of serine have been used to understand how water molecules form hydrogen bonds with the polar hydroxyl (-OH), carboxylate (-COO⁻), and ammonium (B1175870) (-NH₃⁺) groups. aip.org These interactions are dynamic, with water molecules constantly exchanging between the hydration shell and the bulk solvent.

For the seryl-alanine dipeptide itself, computational studies have used the Polarizable Continuum Model (PCM) within DFT calculations to account for the effects of hydration on conformational stability. researchgate.netnih.gov The PCM method treats the solvent as a continuous dielectric medium rather than individual molecules, providing a computationally efficient way to estimate solvation energies. researchgate.net These calculations showed that the relative energies of the different conformers of the D-serine-D-alanine dipeptide change when moving from the gas phase to an aqueous environment, highlighting the crucial role of hydration in determining the peptide's structure. researchgate.net A full MD simulation would provide a more detailed picture, tracking the explicit interactions and dynamics of individual water molecules within the hydration layers of this compound's various conformers.

Docking Studies for Stereomeric Resolution Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. It is widely used in drug design and for understanding molecular recognition. In the context of this compound, which has four stereoisomers (LL, DD, DL, LD), docking studies are a valuable tool for investigating the mechanisms behind their separation (stereomeric resolution) by chiral selectors, such as chiral stationary phases in chromatography.

While specific docking studies for the stereomeric resolution of this compound are not prominent in the literature, the methodology has been successfully applied to other dipeptides. researchsquare.comnih.gov These studies provide a clear framework for how such an investigation would be conducted. The process involves building 3D models of the different stereoisomers of the dipeptide and the chiral selector. The dipeptide isomers are then "docked" into the binding site of the selector, and a scoring function is used to estimate the binding affinity for each isomer.

Differences in the calculated binding energies can explain the experimental elution order in chiral chromatography. The interactions responsible for chiral recognition, such as hydrogen bonds, hydrophobic interactions, and steric hindrance, can be visualized and analyzed. For example, a study on the separation of 4-phenyl-2-dimethylaminotetralin enantiomers at the serotonin (B10506) 5-HT2A receptor used molecular modeling and docking to reveal that a single amino acid difference (serine vs. alanine) between the human and mouse receptors was responsible for a significant difference in binding affinity for one enantiomer. nih.gov Similarly, docking has been used to guide the stereodivergent engineering of enzymes to produce specific stereoisomers of chiral esters. acs.org These examples demonstrate the power of docking to rationalize and predict stereoselectivity, a principle directly applicable to understanding the resolution mechanisms for the stereoisomers of this compound.

In Silico Design and Prediction of Peptide Properties

In silico methods are increasingly used to predict the physicochemical and biological properties of peptides, guiding the design of novel molecules with desired characteristics. For a simple dipeptide like this compound, these predictive tools can offer insights into its potential bioactivities and behaviors.

The prediction of peptide properties often relies on machine learning models trained on large datasets of peptides with known activities. nih.govnih.gov These models use various molecular descriptors as input features, including amino acid composition (the percentage of each amino acid) and dipeptide composition (the frequency of all 400 possible dipeptide pairs). nih.govacs.org For this compound, the properties of its constituent amino acids, serine and alanine, would be key inputs. Serine is a polar, neutral amino acid, while alanine is non-polar and hydrophobic. mdpi.com This combination gives the dipeptide an amphipathic character.

Various web-based servers and software tools can predict a range of properties based on a peptide's sequence:

Bioactivity: Tools like BIOPEP-UWM can screen for potential biological activities, such as antioxidant or dipeptidyl peptidase-inhibiting properties, by identifying fragments with known activity. nih.gov

Toxicity: Servers like ToxinPred can predict whether a peptide is likely to be toxic, a crucial step in early-stage drug development. nih.gov

Physicochemical Properties: Basic properties like isoelectric point, charge at a given pH, and hydrophobicity can be readily calculated. nih.gov Quantum chemical methods can also be used to predict properties like the Highest Occupied Molecular Orbital (HOMO) energy, which has been correlated with antioxidant activity. mdpi.com

While these tools are typically applied to longer peptides, the underlying principles are relevant to dipeptides. By analyzing the properties of serine and alanine, and the dipeptide as a whole, these in silico approaches can generate hypotheses about the potential applications of this compound, guiding further experimental investigation.

Applications and Potential in Biomimetic and Material Sciences

Design and Fabrication of Peptide-Based Biomaterials

The design of advanced biomaterials often leverages the principle of molecular self-assembly, where simple building blocks spontaneously organize into complex, functional nanostructures. The use of heterochiral peptides, such as DL-Seryl-DL-alanine, is a key strategy in this domain. The alternation of D- and L-amino acids can induce specific secondary structures and amphiphilicity that are not accessible to their homochiral (all-L or all-D) counterparts. frontiersin.orgmdpi.com This allows for the fabrication of biomaterials like hydrogels and nanofiber scaffolds under physiological conditions. nih.govmdpi.com

Introducing D-amino acids into a peptide sequence can fundamentally alter its self-assembly pathway. nih.gov While many homochiral di- or tripeptides precipitate in aqueous solutions, their heterochiral isomers can form stable, water-filled nanotubes or nanofibrils that entangle to create hydrogels. nih.govmdpi.comunits.it This phenomenon is attributed to the unique amphiphilic conformation adopted by heterochiral sequences, where hydrophobic side chains are segregated to one face of the peptide backbone and hydrophilic groups to the other, facilitating ordered aggregation. frontiersin.orgmdpi.com The resulting materials often exhibit enhanced mechanical properties and superior resistance to enzymatic degradation compared to conventional L-peptide assemblies, making them more robust for in-vivo applications. researchgate.netnih.gov

PropertyHomochiral Peptide Assemblies (e.g., L-Seryl-L-Alanine)Heterochiral Peptide Assemblies (e.g., this compound)References
Self-Assembly Often requires protecting groups or specific triggers; may precipitate.Prone to spontaneous self-assembly into ordered nanostructures. frontiersin.orgnih.govunits.it
Resulting Structures Can form crystals or metastable gels.Often form stable nanofibers, nanotubes, and hydrogels. nih.govunits.itacs.org
Mechanical Properties Variable; can be less robust.Often exhibit enhanced viscoelasticity and mechanical strength. acs.org
Biocompatibility Generally high.Can exhibit improved biocompatibility by avoiding cytotoxic amyloid-like aggregation patterns of some homochiral peptides. mdpi.comnih.gov
Enzymatic Stability Susceptible to degradation by natural proteases.High resistance to proteolytic degradation due to unnatural D-amino acid presence. nih.govresearchgate.netnih.gov

Role of D/L-Alanine in Nanomaterial Synthesis (Reducing and Capping Agents)

The alanine (B10760859) component of this compound provides a distinct functionality in the green synthesis of metallic nanoparticles. Specifically, the racemic mixture DL-alanine has been successfully employed as both a reducing agent and a capping agent for the production of silver nanoparticles (AgNPs). This method is environmentally benign, simple, and low-cost, utilizing a thermal treatment of aqueous silver nitrate (B79036) solutions with DL-alanine.

In this process, DL-alanine performs two critical roles. First, it reduces silver ions (Ag⁺) to elemental silver (Ag⁰), leading to the nucleation and growth of nanoparticles. The reduction mechanism appears to involve the amine group of the alanine molecule. Second, the alanine molecules cap the surface of the newly formed nanoparticles, preventing their aggregation and ensuring the stability of the colloidal suspension. This stabilization is thought to occur through the interaction between the nanoparticle surface and the amine groups of the alanine molecules. Research has shown that this one-pot synthesis method can produce well-defined, spherical nanoparticles with a narrow size distribution.

ParameterFindingReference
Nanoparticle Type Silver Nanoparticles (AgNPs)
Synthesis Method Green synthesis via thermal treatment
Reducing/Capping Agent DL-alanine
Average Particle Size 7.5 nm
Particle Shape Spherical
Crystalline Structure Face-centered cubic
Size Distribution Narrow

Biomimetic Systems and Supramolecular Chemistry

Supramolecular chemistry, which studies systems of multiple molecules held together by non-covalent interactions, is the foundation for creating biomimetic materials. Peptides with alternating D- and L-amino acids are exemplary building blocks in supramolecular chemistry because their defined stereochemistry allows for predictable, hierarchical self-assembly into structures that mimic biological machinery. reading.ac.ukub.edu Cyclic peptides composed of alternating D,L-α-amino acids, for instance, are well-known to stack and form hollow, ordered nanotubes. mdpi.com

The dipeptide this compound is designed to participate in such biomimetic self-assembly. Its structure combines a hydrophilic serine residue with a more hydrophobic alanine residue, alongside the crucial D/L alternation. This combination of features would drive the formation of amphipathic structures that assemble to minimize contact between hydrophobic regions and water. The resulting nanofibers or other nanostructures can mimic the architecture of the native extracellular matrix (ECM), providing a scaffold that supports cell adhesion and proliferation. mdpi.com The ability to form these complex architectures from a simple dipeptide highlights the power of using stereochemistry to encode sophisticated supramolecular information. researchgate.net

Catalytic Roles in Bio-based Chemical Synthesis

The field of enzyme mimicry seeks to create synthetic molecules that replicate the catalytic efficiency of natural enzymes. Self-assembling peptide nanostructures offer a promising platform for developing such synthetic catalysts. rsc.org By arranging catalytic functional groups in a defined three-dimensional space within a supramolecular assembly, it is possible to create active sites that can perform chemical transformations. rsc.org

While many peptide-based catalysts use histidine for its imidazole (B134444) side chain, the serine residue in this compound also holds significant catalytic potential. nih.govnih.gov Serine is a central component of the catalytic triad (B1167595) (Ser-His-Asp) found in a major class of natural hydrolases (serine proteases). rsc.org In a self-assembled this compound nanostructure, the hydroxyl group (-OH) of serine could act as a nucleophile to catalyze reactions like ester hydrolysis. units.it The supramolecular assembly would create hydrophobic pockets that bind a substrate, positioning it for attack by the serine hydroxyl group, in a manner analogous to an enzyme active site. rsc.org Studies on other self-assembling peptides have demonstrated Michaelis-Menten kinetics for the hydrolysis of substrates like p-nitrophenyl acetate (B1210297) (pNPA), confirming true catalytic behavior. mdpi.comrsc.orgrsc.org The racemic nature of the peptide assembly may also influence catalysis, with some studies showing that racemic assemblies can boost biocatalytic activity compared to their enantiomerically pure counterparts. chemrxiv.orgrsc.org

Catalytic SystemSubstrateCatalytic Efficiency (kcat/KM) [M⁻¹s⁻¹] or Rate (kobs) [s⁻¹]Reference
Imidazole-appended hydrogelatorp-nitrophenyl acetate (pNPA)kcat/KM = 1.6 M⁻¹s⁻¹ rsc.org
Heterochiral His-Phe-Phe tripeptide (C-amidated)p-nitrophenyl acetate (pNPA)kobs = 3.83 × 10⁻⁵ s⁻¹ (at 0.2 mM pNPA) nih.gov
Bis-histidine decapeptidep-nitrophenyl acetate (pNPA)kcat/KM = 41.75 M⁻¹s⁻¹ rsc.org
Heterochiral Ser-His-Phe-Phe tetrapeptidep-nitrophenyl acetate (pNPA)Mild esterase-like activity observed. units.it

Emerging Research Frontiers and Interdisciplinary Perspectives

Novel Synthetic Routes for Complex Dipeptides

The synthesis of dipeptides containing D-amino acids, such as DL-Seryl-DL-alanine, presents unique challenges that have spurred the development of innovative chemical and enzymatic strategies. Traditional peptide synthesis methods are often optimized for L-amino acids, necessitating new approaches for the efficient and stereoselective incorporation of their D-enantiomers.

Chemoenzymatic Synthesis: A promising frontier is the use of chemoenzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions. nih.govresearchgate.net Researchers have successfully employed adenylation domains from nonribosomal peptide synthetases (NRPSs) to activate D-amino acids, which can then react with a nucleophilic amine to form the peptide bond. nih.gov For instance, the adenylation domains TycA-A from tyrocidine synthetase and BacB2-A from bacitracin synthetase have been used to synthesize over 40 different D-amino acid-containing dipeptides. asm.org This approach offers a powerful tool for creating a diverse library of dipeptides with novel biological activities. asm.org

Solid-Phase vs. Liquid-Phase Synthesis: The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is crucial for producing complex dipeptides. mtoz-biolabs.com SPPS, where the peptide is assembled on a solid resin support, is generally more efficient for high-throughput synthesis and longer peptides due to the ease of purification. mtoz-biolabs.comcpcscientific.com Unreacted materials and byproducts can be simply washed away after each coupling step. mtoz-biolabs.com In contrast, LPPS involves all reactions occurring in solution. mtoz-biolabs.com While LPPS can be more suitable for very short peptides or those with complex modifications that might be incompatible with solid-phase conditions, it often involves more laborious purification steps. creative-peptides.combachem.combioduro.com For the synthesis of a simple dipeptide like this compound, both methods are viable, with the choice depending on the desired scale and purity.

The development of novel synthetic routes is critical for exploring the structure-activity relationships of D-amino acid-containing peptides. These advancements not only facilitate the production of known compounds like this compound but also open the door to the creation of entirely new dipeptide structures with potentially valuable therapeutic properties.

Advancements in Chiral Analytical Technologies

The accurate analysis and characterization of chiral molecules like this compound are essential for understanding their biological roles and ensuring the purity of synthetic preparations. Recent years have seen significant progress in analytical techniques capable of resolving and quantifying enantiomers within complex mixtures.

Chromatographic and Electrophoretic Methods: High-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) are powerful tools for separating chiral amino acids and peptides. mdpi.comresearchgate.net The development of novel chiral stationary phases (CSPs) has been a key driver of progress in this area. chromatographytoday.com These phases, which can include macrocyclic glycopeptides, cyclodextrins, and crown ethers, interact differently with the L- and D-enantiomers of a peptide, allowing for their separation. chromatographytoday.com For instance, teicoplanin-based CSPs have proven effective for separating a wide variety of amino acids and small peptides. chromatographytoday.com

Mass Spectrometry-Based Approaches: Mass spectrometry (MS), often coupled with a separation technique like liquid chromatography (LC-MS), offers high sensitivity and specificity for chiral analysis. mtoz-biolabs.com Tandem mass spectrometry (MS/MS) can be used to discriminate between peptide enantiomers by observing differences in the dissociation of diastereomeric complexes formed with a chiral selector. nih.gov Furthermore, techniques involving derivatization with chiral reagents, such as Marfey's reagent, can enhance the separation and detection of D- and L-amino acids in hydrolyzed peptide samples. mdpi.comnih.gov A non-targeted method has been developed to identify D-amino acid-containing peptides (DAACPs) from complex biological samples by using enzymatic screening followed by chiral amino acid analysis with LC-MS. nih.gov

Integrating Artificial Intelligence: A novel approach combines ultraviolet photodissociation mass spectrometry with artificial neural networks (ANNs) for the quantitative analysis of multiple chiral isomers. frontiersin.org This method has shown promise for the relative quantification of four chiral isomers of two different dipeptides, demonstrating the potential of machine learning to enhance the speed and accuracy of chiral analysis. frontiersin.org

These advanced analytical technologies are indispensable for quality control in the synthesis of D-amino acid peptides and for fundamental research into their natural occurrence and function.

Integration of Computational and Experimental Methodologies

The synergy between computational modeling and experimental techniques is revolutionizing the study of peptides, including those containing D-amino acids like this compound. This integrated approach provides a deeper understanding of peptide structure, dynamics, and interactions that is often unattainable through either method alone. researchgate.netcecam.org

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of peptides in solution. acs.orgnih.govgithub.com By simulating the movements of atoms over time, MD can reveal preferred conformations, hydrogen bonding patterns, and the influence of the solvent environment. acs.orgnih.gov For example, MD simulations have been used to compare the structures of chiral molecular micelles and to study the aggregation behavior of dipeptides. acs.orgnih.gov These simulations can provide insights that are difficult to obtain experimentally, such as the detailed dynamics of peptide-water interactions. acs.org

Quantum Mechanical Calculations: For a more fundamental understanding of peptide properties, quantum mechanical (QM) calculations are employed. plos.orgnih.gov QM methods, such as density functional theory (DFT), can be used to accurately calculate the energetics of different peptide conformations and to study the nature of the peptide bond itself. plos.orgacs.orgresearchgate.net Studies have shown that even in simple dipeptides, the peptide bond can exhibit small but significant distortions from planarity, which are influenced by the backbone dihedral angles. plos.org This level of detail is crucial for refining the force fields used in MD simulations and for interpreting experimental spectroscopic data. acs.org

Bridging Computation and Experiment: The true power of this interdisciplinary approach lies in the integration of computational predictions with experimental data. researchgate.netcecam.orgacs.orgoup.com For instance, computational screening can be used to identify promising peptide sequences with desired properties, which are then synthesized and tested experimentally. oup.commdpi.com Conversely, experimental data from techniques like nuclear magnetic resonance (NMR) spectroscopy can be used to validate and refine computational models. acs.orgethz.ch An integrated Bayesian approach has been demonstrated to quantify the conformational ensembles of a model peptide by combining molecular dynamics simulations with a full set of measured J-couplings from NMR. acs.org This iterative process of prediction and validation accelerates the discovery and design of novel peptides. researchgate.net

The integration of computational and experimental methodologies provides a robust framework for investigating the structure and function of complex dipeptides like this compound, paving the way for the rational design of new molecules with specific biological activities.

Exploration of D-Amino Acid Peptides in New Biological Systems

While the presence of D-amino acids in bacterial cell walls is well-established, recent research has unveiled their surprising prevalence and functional importance in a variety of other biological systems, opening up new avenues of investigation for peptides like this compound. wikipedia.org

Nervous and Endocrine Systems: D-amino acids, including D-serine, D-aspartate, and D-alanine, have been found in the nervous and endocrine systems of mammals, where they play significant physiological roles. nih.govnih.govresearchgate.net For example, D-serine and D-alanine can act as neurotransmitters by binding to N-methyl-D-aspartate (NMDA) receptors, which are crucial for learning and memory. nih.govnih.gov The presence of D-amino acids in the brain, pituitary gland, and other endocrine organs suggests their involvement in hormone regulation and other vital processes. nih.govresearchgate.net

Marine Organisms: Marine environments are a rich source of novel bioactive compounds, including peptides containing D-amino acids. mdpi.commdpi.com These peptides are produced by a variety of marine organisms, such as bacteria, sponges, and cone snails. wikipedia.orgtandfonline.com The incorporation of D-amino acids can enhance the stability of these peptides against enzymatic degradation, a valuable trait in the harsh marine environment. mdpi.comfrontiersin.org For example, tauramamide, a lipopeptide from a marine bacterium, contains two D-amino acids and exhibits potent antibiotic activity. nih.gov The unique chemical diversity of marine peptides makes them a promising resource for the discovery of new therapeutic agents. mdpi.com

Antimicrobial Peptides: The inclusion of D-amino acids in antimicrobial peptides (AMPs) is a key strategy employed by various organisms to enhance their defense mechanisms. frontiersin.orgrsc.org The presence of D-amino acids can increase the resistance of these peptides to proteases, thereby prolonging their activity. nih.gov Furthermore, the specific stereochemistry of D-amino acids can influence the peptide's secondary structure and its interaction with bacterial membranes. rsc.org Research has shown that substituting L-amino acids with their D-counterparts in an antimicrobial peptide can significantly alter its biological activity. rsc.org

The expanding knowledge of the roles of D-amino acid-containing peptides in diverse biological systems underscores the importance of studying compounds like this compound. This research not only enhances our fundamental understanding of biology but also holds the potential to uncover new therapeutic targets and strategies.

Q & A

Q. How can DL-Seryl-DL-alanine be structurally characterized in the laboratory?

Methodological Answer:

  • Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm stereochemistry and backbone connectivity. Compare peaks to reference data for DL-serine and DL-alanine residues .
  • Mass spectrometry (MS) (e.g., ESI-TOF) validates molecular weight and purity, ensuring no unintended adducts or degradation products .
  • X-ray crystallography may be employed if single crystals are obtainable, though this is challenging due to the compound’s hygroscopic nature .

Q. What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Store at 2–8°C in airtight, desiccated containers to prevent hydrolysis or racemization .
  • Use inert atmospheres (e.g., nitrogen) during synthesis or prolonged experimental use to minimize oxidation .
  • Wear nitrile gloves and safety goggles during handling, as amino acid derivatives can cause mild skin/eye irritation (based on analogs like DL-Alanyl-DL-phenylalanine) .

Q. What solvent systems are optimal for dissolving this compound in in vitro studies?

Methodological Answer:

  • Aqueous buffers (pH 6–8) are preferred due to its solubility in water (~167 g/L at 25°C, similar to DL-alanine) .
  • For hydrophobic assays, use dimethyl sulfoxide (DMSO) with a final concentration <1% to avoid cellular toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s metabolic roles in different model systems?

Methodological Answer:

  • Perform isotopic tracing (e.g., ¹³C-labeled this compound) to track incorporation into proteins or metabolic pathways, comparing results across systems (e.g., bacterial vs. mammalian cells) .
  • Use knockout models (e.g., CRISPR-Cas9) to silence enzymes like alanine transaminase, isolating the compound’s specific contributions .
  • Validate findings via multi-omics integration (transcriptomics + metabolomics) to identify regulatory networks affected by the compound .

Q. What experimental designs are suitable for studying this compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • Conduct accelerated stability studies using HPLC to monitor degradation kinetics at elevated temperatures (40–60°C) and pH extremes (2–12) .
  • Apply Arrhenius modeling to predict shelf life under standard laboratory conditions .
  • Compare stability profiles to structurally related dipeptides (e.g., DL-Alanyl-DL-phenylalanine) to identify protective functional groups .

Q. How can researchers address challenges in synthesizing high-purity this compound for peptide coupling?

Methodological Answer:

  • Employ solid-phase peptide synthesis (SPPS) with Fmoc-protected DL-serine and DL-alanine residues to minimize racemization .
  • Optimize coupling efficiency using HOBt/DIC activation and monitor reaction progress via ninhydrin tests .
  • Purify via reverse-phase HPLC with a C18 column and acetonitrile/water gradients to isolate >98% pure product .

Q. What analytical techniques are critical for detecting trace impurities in this compound batches?

Methodological Answer:

  • High-resolution LC-MS/MS identifies impurities at ppm levels, such as residual solvents or diastereomers .
  • Chiral chromatography (e.g., Chiralpak AD-H column) distinguishes enantiomeric excess, ensuring no unintended L/D isomerization .
  • Karl Fischer titration quantifies water content, critical for hygroscopic compounds .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for this compound in cell viability assays?

Methodological Answer:

  • Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups, ensuring biological replicates (n ≥ 3) .

Q. What computational tools can predict this compound’s interactions with biological targets?

Methodological Answer:

  • Use molecular docking software (AutoDock Vina) to model binding to serine/alanine racemases or transporters .
  • Perform molecular dynamics simulations (GROMACS) to assess conformational stability in aqueous environments .

Contradictory Evidence Mitigation

Q. How can conflicting reports on this compound’s role in microbial growth be reconciled?

Methodological Answer:

  • Replicate experiments under standardized culture conditions (e.g., defined media, controlled oxygen levels) to isolate variable impacts .
  • Use chemostat systems to maintain steady-state growth, reducing batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.